molecular formula C25H27N3O8 B11480661 ethyl 5-[(4,7-dimethoxy-6-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-[(4,7-dimethoxy-6-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11480661
M. Wt: 497.5 g/mol
InChI Key: IPLQLMLBHTTXBI-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(4,7-dimethoxy-6-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole moiety, an oxazole ring, and a hydrazinylidene group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(4,7-dimethoxy-6-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4,7-dimethoxy-6-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Ethyl 5-[(4,7-dimethoxy-6-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[(4,7-dimethoxy-6-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(4,7-dimethoxy-6-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate is unique due to its combination of a benzodioxole moiety, an oxazole ring, and a hydrazinylidene group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C25H27N3O8

Molecular Weight

497.5 g/mol

IUPAC Name

ethyl 5-[[4,7-dimethoxy-6-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C25H27N3O8/c1-4-33-25(30)19-12-16(36-28-19)11-17-18(13-26-27-20(29)10-15-8-6-5-7-9-15)22(32-3)24-23(21(17)31-2)34-14-35-24/h5-9,13,16H,4,10-12,14H2,1-3H3,(H,27,29)/b26-13+

InChI Key

IPLQLMLBHTTXBI-LGJNPRDNSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N/NC(=O)CC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.